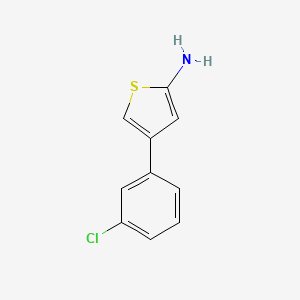

2-Amino-4-(3-chlorophenyl)thiophene

Description

2-Amino-4-(3-chlorophenyl)thiophene is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 2 and a 3-chlorophenyl moiety at position 2. This compound has garnered attention due to its structural versatility, which allows for modifications that enhance pharmacological or material properties. Its synthesis typically involves cyclization reactions using halogenated precursors or coupling strategies, as seen in related thiophene derivatives . The presence of the chlorine atom at the meta position of the phenyl ring influences electronic and steric properties, impacting reactivity and biological interactions .

Properties

IUPAC Name |

4-(3-chlorophenyl)thiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBENWBHIGQOKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chlorophenyl)thiophene can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and the use of solvents, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chlorophenyl)thiophene undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the thiophene ring.

Scientific Research Applications

2-Amino-4-(3-chlorophenyl)thiophene has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chlorophenyl)thiophene involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide

- Structural Difference : The chlorine atom is at the para position on the phenyl ring instead of meta.

- Impact : The para-substituted derivative exhibits distinct electronic effects (electron-withdrawing nature of Cl) and steric profiles, altering binding affinity in biological systems. For example, para-substituted analogs may show enhanced intermolecular interactions in crystal lattices compared to meta isomers .

- Synthesis: Achieved via cyclization of N-(4-chlorophenyl)-2-cyano-3-mercaptoacrylamide with chloroacetone, yielding 5-acetyl derivatives .

Functional Group Variations: Carboxylate Esters vs. Carboxamides

Ethyl 2-Amino-4-(4-nitrophenyl)thiophene-3-carboxylate

- Structural Difference : Features a nitro group (electron-withdrawing) at the para position and an ethyl carboxylate ester at position 3.

- Carboxylate esters generally exhibit lower solubility in polar solvents compared to carboxamides .

- Synthesis: Prepared via condensation of ethyl cyanoacetate with nitrophenyl-substituted precursors under basic conditions .

Heterocyclic Hybrids: Thiophene-Indole Derivatives

1-[2-Methyl-5-(3-chlorophenyl)-3-thienyl]-2-(1,2-dimethyl-3-indol)perfluorocyclopentene

- Structural Difference : Combines a 3-chlorophenyl-thiophene unit with an indole moiety via a perfluorocyclopentene bridge.

- Impact : The indole group introduces π-π stacking capabilities and hydrogen-bonding sites, enhancing photochromic properties and molecular switching behavior. Such hybrids are studied for optoelectronic applications .

Steric and Electronic Effects: Methyl vs. Chloro Substituents

Methyl 3-Amino-4-(2-chlorophenyl)thiophene-2-carboxylate

- Structural Difference : Chlorine at the ortho position of the phenyl ring and a methyl carboxylate group.

- This derivative achieved an 89% yield via optimized coupling reactions, highlighting the efficiency of ortho-substituted precursors .

Table 1: Key Properties of Selected Thiophene Derivatives

*Calculated using Molinspiration software.

Biological Activity

2-Amino-4-(3-chlorophenyl)thiophene is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a thiophene ring substituted with an amino group and a chlorophenyl moiety. The presence of the chlorine atom on the phenyl ring significantly influences its biological interactions and properties.

Biological Activity Overview

The biological evaluations of this compound have revealed several important activities, particularly in the context of antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of thiophene compounds, including those similar to this compound, exhibit significant antibacterial activity. A study demonstrated that modifications to the thiophene structure could lead to effective inhibitors of biofilm formation in uropathogenic Escherichia coli strains . This suggests that this compound may serve as a scaffold for developing new antibacterial agents.

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of thiophene derivatives on various cancer cell lines. For instance, compounds derived from similar structures have shown promising results against human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) . The cytotoxicity data indicate that specific substitutions on the thiophene ring enhance the compounds' efficacy against cancer cells.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : Similar compounds have been identified as allosteric enhancers at adenosine receptors, suggesting a potential role for this compound in modulating receptor activity .

- Biofilm Disruption : The ability to inhibit biofilm formation in bacteria indicates that this compound can disrupt bacterial communication and adhesion mechanisms, which are vital for infection establishment .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.